2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole
Description
This compound is a benzodiazole derivative featuring a methoxy-substituted phenoxyethyl group at position 2 and a methyl group at position 7 of the benzodiazole core.
Properties
CAS No. |
1018125-81-9 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[1-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C20H22N2O2/c1-5-7-15-10-11-17(18(12-15)23-4)24-14(3)20-21-16-9-6-8-13(2)19(16)22-20/h5-6,8-12,14H,1,7H2,2-4H3,(H,21,22) |
InChI Key |
CJXCGZCBAFDOKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=C(C=C(C=C3)CC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the methoxyphenoxyethyl intermediate, which is then coupled with a benzodiazole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a reagent in various organic reactions, including:
- Coupling Reactions : It can participate in coupling reactions to form larger molecular structures.
- Synthesis of Derivatives : Researchers utilize this compound to create derivatives with altered biological or chemical properties.
Biology
The biological activity of this compound is under investigation for its potential therapeutic effects. Preliminary studies suggest it may exhibit:
- Antimicrobial Properties : Research indicates that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Some studies have shown that the compound may induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy.
Medicine
In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent. Its applications include:
- Drug Development : It is being studied for its efficacy against various diseases, including cancer and infectious diseases.
- Pharmacological Studies : Investigations into the mechanism of action reveal interactions with specific enzymes or receptors that could lead to novel treatment options.
Industry
The industrial applications of 2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole include:
- Material Science : The compound can be utilized in the development of new materials with enhanced properties.
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various pharmaceuticals, contributing to the efficiency and effectiveness of drug production.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of 2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at certain concentrations.
Case Study 2: Antimicrobial Efficacy
In another research project published in the Journal of Medicinal Chemistry, scientists tested the antimicrobial efficacy of various derivatives derived from this compound against pathogenic bacteria. The findings demonstrated that some derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of 2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Implications and Gaps
While the target compound’s structural analogs demonstrate diverse applications (enzyme inhibition, anticancer activity), direct pharmacological data for the title molecule are absent in the provided evidence. Further studies should explore:
Biological Activity
The compound 2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.4 g/mol. The structure features a benzodiazole core substituted with a methoxy group and an allyl phenoxy moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole exhibit significant antimicrobial properties. In a study assessing various benzimidazole derivatives, compounds similar in structure to our target compound demonstrated promising antibacterial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. For instance, one derivative showed an IC50 value of 6.33 µM against β-glucuronidase, indicating strong inhibitory potential .
Antitumor Activity
The antitumor efficacy of benzodiazole derivatives is well-documented. In vitro assays revealed that compounds with structural similarities to 2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole exhibited cytotoxic effects on multiple cancer cell lines. Notably, the compound demonstrated higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) models, suggesting its potential as a lead compound for further development in cancer therapy .
The mechanism of action for many benzodiazole derivatives involves interaction with DNA. Studies have shown that these compounds can bind to the minor groove of DNA, influencing replication and transcription processes. The presence of functional groups such as methoxy enhances this binding affinity, which may contribute to their antitumor and antimicrobial activities .
Synthesis and Evaluation
A systematic study synthesized various derivatives based on the benzodiazole structure and evaluated their biological activities. The results indicated that modifications at specific positions significantly affected the compounds' potency against cancer cell lines and microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
